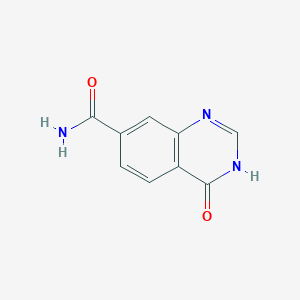

4-Oxo-3,4-dihydroquinazoline-7-carboxamide

描述

4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

4-Oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential as therapeutic agents .

科学研究应用

4-Oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It is explored for its potential anti-inflammatory, analgesic, and anticancer properties.

作用机制

The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the derivative of the compound being studied.

相似化合物的比较

4-Oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

Quinazoline: The parent compound, which lacks the oxo and carboxamide groups.

4-Oxo-3,4-dihydroquinazoline-2-carboxamide: A similar compound with the carboxamide group at a different position.

4-Oxo-3,4-dihydroquinazoline-6-carboxamide: Another derivative with the carboxamide group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

生物活性

4-Oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, a group known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 192.18 g/mol. The compound features a quinazoline core structure, which is characterized by a fused bicyclic arrangement containing nitrogen atoms. This structural complexity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are known for their anti-inflammatory properties and ability to regulate vascular functions .

- COX-2 Inhibition : Studies have indicated that derivatives of this compound exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. For example, certain analogs demonstrated up to 47% COX-2 inhibition at specific concentrations .

Biological Activity

The biological activities associated with this compound include:

- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : By inhibiting sEH and COX-2, the compound can potentially reduce inflammation, making it a candidate for treating inflammatory diseases .

- Anticancer Properties : Some studies suggest that quinazoline derivatives can interfere with cancer cell proliferation by targeting specific signaling pathways.

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. Among these, some compounds showed promising results in inhibiting sEH activity with IC50 values ranging from 0.30 to 0.66 µM .

- Comparative Analysis : A comparative study highlighted the unique substitution patterns in different quinazoline derivatives that influence their biological efficacy. For example, modifications at the phenyl rings significantly affected their COX-2 selectivity and inhibitory potency .

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-oxo-3,4-dihydroquinazoline-7-carboxamide derivatives?

Methodological Answer: A common approach involves cyclocondensation of substituted anthranilic acid derivatives with thiourea or isothiocyanates. For example, methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (yield: 66%) was synthesized by reacting methyl 2-amino-4-oxo-3,4-dihydroquinazoline-7-carboxylate with phenyl isothiocyanate in pyridine at 100°C . Variations in substituents (e.g., trifluoromethyl or chlorobenzyl groups) can be introduced via nucleophilic substitution using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF), achieving yields up to 95% .

Q. How can researchers characterize the purity and structure of synthesized this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can confirm substituent integration and hydrogen bonding patterns. For example, the singlet at δ 12.59 ppm in ¹H NMR indicates a carboxylic acid proton .

- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ions (e.g., [M+H]+ for C₉H₇N₂O₃S: calculated 223.0177, observed 223.0172) .

- Melting Point Analysis: Decomposition points (e.g., 264.8°C for Compound 18) help assess thermal stability .

Q. What safety precautions are critical when handling 4-oxo-3,4-dihydroquinazoline derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation: Operate in a fume hood to mitigate inhalation risks (GHS Category 3 for respiratory toxicity) .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing bulky substituents (e.g., trifluoromethyl) into the quinazoline core?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents like DMF enhance nucleophilicity of thiol intermediates, facilitating alkylation with sterically hindered bromides (e.g., 4-(trifluoromethyl)benzyl bromide) .

- Base Choice: Strong bases (e.g., Cs₂CO₃) improve deprotonation efficiency, critical for reactions with electron-withdrawing substituents .

- Temperature Control: Prolonged heating (24–48 hours at 60–80°C) ensures complete substitution, achieving >90% yields for trifluoromethyl derivatives .

Q. How should researchers resolve contradictions in biological activity data across quinazoline derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., thioether vs. sulfonyl groups) and correlate with activity trends. For instance, trifluoromethyl groups enhance solubility but may reduce target binding affinity .

- Assay Validation: Replicate experiments using orthogonal assays (e.g., fluorescence polarization vs. enzymatic inhibition) to confirm target engagement .

- Data Transparency: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for open data sharing, enabling cross-lab validation .

Q. What strategies are effective for elucidating the pharmacological mechanism of 4-oxo-3,4-dihydroquinazoline derivatives as GPR139 modulators?

Methodological Answer:

- Molecular Docking: Use homology models of GPR139 to predict binding pockets. For example, the 4-oxo group may form hydrogen bonds with Ser²⁹⁵ in the receptor’s transmembrane domain .

- Functional Assays: Measure intracellular Ca²⁺ flux or cAMP levels in GPR139-transfected HEK293 cells to quantify agonism/antagonism .

- Mutagenesis Studies: Validate binding hypotheses by mutating predicted interaction sites (e.g., Ser²⁹⁵Ala) and assessing activity loss .

属性

IUPAC Name |

4-oxo-3H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPNTKQQTKCONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。